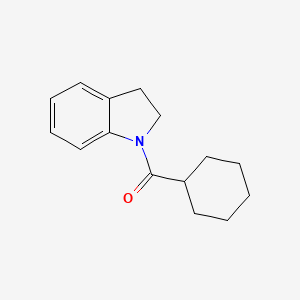

1-(cyclohexylcarbonyl)indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclohexylcarbonyl)indoline, also known as CHI, is a chemical compound that belongs to the family of indoline derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In

科学的研究の応用

Total Synthesis of Indoline Alkaloids

1-(Cyclohexylcarbonyl)indoline is integral to the synthesis of complex nitrogen-containing ring systems, particularly indoline alkaloids. These compounds exhibit potent biological activities, making them significant in pharmaceutical research. A study highlighted the efficiency of cyclopropanation strategies in assembling indoline alkaloid skeletons through cascade reactions. This approach has enabled the construction of various indoline alkaloids, demonstrating its value in synthesizing structurally complex natural products (Zhang, Song, & Qin, 2011).

Photocatalytic Dearomative [2 + 2] Cycloaddition

In another research application, this compound and related compounds have been used in photocatalytic [2 + 2] cycloaddition reactions. These processes allow for the construction of sp3-rich cyclobutane-fused scaffolds, which are pivotal for drug discovery. The reaction showcases good yield and excellent regio- and diastereoselectivity, extending to azaindole heterocycles, thus offering a broad scope for synthesizing fused cyclobutane containing scaffolds (Oderinde et al., 2020).

Mn(OAc)3-Mediated Cyclizations for Indoline Synthesis

Mn(OAc)3-mediated cyclizations represent a novel method for synthesizing indolines, showcasing the utility of this compound derivatives. This method allows for the efficient synthesis of 1,2-annulated products from indoles and indolines equipped with a pendant malonyl group, demonstrating a rapid and versatile approach to constructing complex tetracyclic structures (Magolan & Kerr, 2006).

Cyclohepta[b]indoles in Drug Design

Cyclohepta[b]indoles, which can be synthesized from this compound derivatives, display a wide range of biological activities, making them attractive in drug design. This motif is found in both natural products and pharmaceuticals, suggesting its significance as a "privileged" structure in medicinal chemistry. The synthesis of cyclohepta[b]indoles has evolved to address the need for highly functionalized derivatives, highlighting the importance of novel synthetic methodologies in drug discovery (Stempel & Gaich, 2016).

Asymmetric Syntheses of Indoline Alkaloids

The asymmetric synthesis of spirocyclic indoline natural products is critical for creating bioactive molecules with specific chirality. Techniques focusing on the enantioselective and diastereoselective formation of spirocyclic chiral centers have been developed, emphasizing the versatility of this compound and its derivatives in constructing complex natural products with significant pharmacological properties (Trost & Brennan, 2009).

Safety and Hazards

According to the safety data sheet, indoline is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The future development of indole, indoline, and carbazole syntheses would benefit from the use of more readily available reagents, lower catalyst loading, broader substrate scope, and milder reaction conditions .

特性

IUPAC Name |

cyclohexyl(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h4-6,9,13H,1-3,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDLFSZJCYJQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24783379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)